

ATX-0126: A Comparative Analysis for Advanced Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and application of **ATX-0126** in experimental settings, with a focus on cross-validation of results against alternative lipid nanoparticles.

ATX-0126 is an ionizable lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA). Its application in the approved self-amplifying RNA (saRNA) vaccine, ARCT-154, underscores its clinical relevance and efficacy. This guide provides an objective comparison of ATX-0126 with other prominent ionizable lipids, supported by experimental data, to assist researchers in the selection and application of LNP delivery systems.

Comparative Performance of Ionizable Lipids

The in vivo silencing of Factor VII, a liver-specific protein, in mice is a standard benchmark for evaluating the efficacy of LNP-based siRNA delivery systems. Experimental data has demonstrated the high potency of LNPs formulated with **ATX-0126**.

In a key study, LNPs utilizing the LUNAR® platform, which incorporates a proprietary ATX lipid (ATX-0126), achieved up to 97% down-regulation of Factor VII protein in mice.[1] This study also reported that the LUNAR® platform demonstrated five times greater efficiency compared to formulations containing the well-established ionizable lipid, DLin-MC3-DMA.[1]



For the purpose of cross-validation, the following table summarizes the performance of **ATX-0126** in comparison to other clinically relevant ionizable lipids.

lonizable Lipid	LNP Formulation (molar ratio)	Target	Model	Efficacy	Reference
ATX-0126	ATX- 0126:DSPC: Cholesterol:P EG2000- DMG (50:7:40:3)	Factor VII	Mice	Up to 97% knockdown	[1]
DLin-MC3- DMA	DLin-MC3- DMA:DSPC: Cholesterol:P EG2000- DMG (50:10:38.5:1.	Factor VII	Mice	ED50 of 0.005 mg/kg	[2]
ALC-0315	ALC- 0315:DSPC: Cholesterol:P EG-lipid	Factor VII	Mice	2-fold greater knockdown than MC3 at 1 mg/kg	[3]
SM-102	SM- 102:DSPC:C holesterol:PE G-lipid	N/A	N/A	Used in Moderna COVID-19 Vaccine	N/A

Experimental Protocols LNP Formulation using Microfluidics

This protocol describes the general procedure for formulating LNPs with **ATX-0126** and encapsulated nucleic acids using a microfluidic device.



Materials:

- ATX-0126
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (PEG2000-DMG)
- Ethanol
- siRNA or mRNA in a low pH buffer (e.g., 5 mM citric acid buffer, pH 3.5)
- Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

- Prepare a lipid stock solution in ethanol containing ATX-0126, DSPC, Cholesterol, and PEG2000-DMG at a molar ratio of 50:7:40:3.
- Prepare an aqueous solution of the nucleic acid (siRNA or mRNA) in a low pH buffer.
- Set up the microfluidic mixing device according to the manufacturer's instructions.
- Load the lipid-ethanol solution into one inlet of the microfluidic device.
- Load the nucleic acid-aqueous solution into a separate inlet.
- Initiate the mixing process. The rapid mixing of the two phases at a controlled flow rate will induce the self-assembly of the lipids around the nucleic acid, forming LNPs.
- The resulting LNP solution is collected from the outlet of the device.
- Downstream processing, such as dialysis or tangential flow filtration, is performed to remove ethanol and buffer exchange into a physiologically compatible buffer (e.g., phosphatebuffered saline, PBS).



In Vivo Factor VII Silencing in Mice

This protocol outlines a typical in vivo experiment to assess the gene-silencing efficacy of **ATX-0126** formulated LNPs.

Materials:

- ATX-0126 LNPs encapsulating Factor VII siRNA (formulated as described above)
- Control LNPs (e.g., encapsulating a non-targeting siRNA)
- Saline solution
- C57BL/6 mice
- Standard laboratory equipment for intravenous injections and blood collection

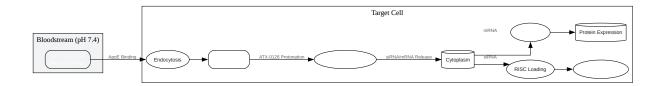
Procedure:

- · Animals are acclimatized according to institutional guidelines.
- The LNP-siRNA formulations are diluted to the desired concentrations in sterile saline.
- Mice are divided into treatment and control groups.
- A single dose of the LNP-siRNA formulation is administered to the treatment group via tail vein injection. The control group receives either saline or control LNPs.
- At a predetermined time point post-injection (e.g., 48 or 72 hours), blood samples are collected from the mice.
- Serum is isolated from the blood samples.
- Factor VII protein levels in the serum are quantified using a commercially available assay (e.g., chromogenic assay or ELISA).
- The percentage of Factor VII knockdown is calculated by comparing the levels in the treated group to the control group.



Visualizing the Mechanism and Workflow

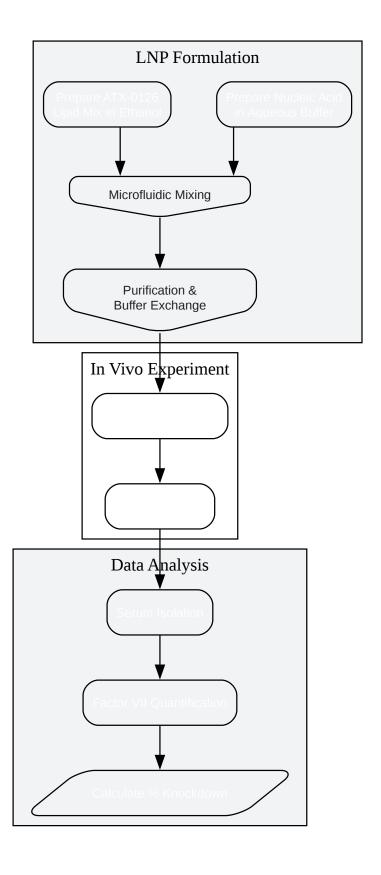
To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway for LNP-mediated delivery and the experimental workflow.



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Caption: LNP-mediated nucleic acid delivery pathway.





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Caption: Workflow for in vivo Factor VII silencing.



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- To cite this document: BenchChem. [ATX-0126: A Comparative Analysis for Advanced Nucleic Acid Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8265240#cross-validation-of-experimental-results-using-atx-0126]

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